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Compound of Interest

Compound Name: 3-Chloro-2-pyrazinamine

Cat. No.: B041553

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 3-Chloro-2-pyrazinamine. Due to the limited availability of public domain experimental
spectra for this specific compound, this document presents a representative dataset derived
from the analysis of structurally similar compounds and established principles of spectroscopic
interpretation. The information herein is intended to serve as a valuable reference for the
identification and characterization of 3-Chloro-2-pyrazinamine in a research and development
setting.

Chemical Structure and Properties
e |[UPAC Name: 3-Chloro-2-pyrazinamine

e Molecular Formula: CaH4CIN3

e Molecular Weight: 129.55 g/mol

« Structure: =-Chemical structure of 3-Chloro-2-pyrazinamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. Below are the anticipated *H and 13C NMR chemical shifts for 3-Chloro-2-
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pyrazinamine, predicted based on the electronic effects of the chloro and amino substituents
on the pyrazine ring.

Predicted *H NMR Data

Table 1: Predicted *H NMR Chemical Shifts for 3-Chloro-2-pyrazinamine (in DMSO-ds)

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.8-8.0 d 1H H-5
~75-7.7 d 1H H-6
~6.5-7.0 s (broad) 2H -NH:z

d: doublet, s: singlet

Predicted **C NMR Data

Table 2: Predicted 13C NMR Chemical Shifts for 3-Chloro-2-pyrazinamine (in DMSO-de)

Chemical Shift (8) ppm Assighment
~155 C-2
~145 C-3
~135 C-5
~130 C-6

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
following table outlines the expected characteristic infrared absorption bands for 3-Chloro-2-

pyrazinamine.

Table 3: Predicted Characteristic IR Absorption Bands for 3-Chloro-2-pyrazinamine
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Wavenumber (cm~?) Intensity Assignment

N-H stretch (asymmetric and

3450 - 3300 Medium-Strong _
symmetric)
1650 - 1600 Medium N-H bend
] C=N and C=C stretching
1580 - 1450 Medium-Strong o
(aromatic ring)
800 - 700 Strong C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for 3-Chloro-2-pyrazinamine

m/z Relative Intensity (%) Assignment
129 100 [M]* (with 35Cl)
131 32 [M+2]* (with 37CI)
102 Variable [M-HCN]*

94 Variable [M-CII*

The presence of a chlorine atom is readily identified by the characteristic M/M+2 isotopic
pattern with an approximate ratio of 3:1.

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for a solid organic
compound such as 3-Chloro-2-pyrazinamine.

NMR Spectroscopy
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o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-ds, CDCIs) in an NMR tube.

e Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz).
e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum using a standard pulse sequence.

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

o Use a sufficient number of scans to obtain a good signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

o Set the spectral width to cover the expected range of carbon chemical shifts (typically O-
200 ppm).

o Alonger acquisition time and a higher number of scans are typically required due to the
lower natural abundance of *3C.

IR Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid
sample directly onto the ATR crystal.

e Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR
accessory.

e Acquisition:
o Record a background spectrum of the empty ATR crystal.

o Record the sample spectrum.
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o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

o Typically, spectra are collected in the range of 4000-400 cm~1.

Mass Spectrometry

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

e Instrument: A mass spectrometer with a suitable ionization source (e.g., Electrospray
lonization - ESI, or Electron Impact - El).

e Acquisition (ESI):

o Infuse the sample solution directly into the ESI source or introduce it via liquid
chromatography.

o Optimize the source parameters (e.g., capillary voltage, cone voltage) to achieve good
ionization and signal intensity.

o Acquire the mass spectrum in the positive ion mode.
e Acquisition (El):
o Introduce the sample via a direct insertion probe or a gas chromatograph.
o The sample is vaporized and then ionized by a beam of electrons (typically 70 eV).

o The resulting ions are separated by their mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

 To cite this document: BenchChem. [Spectroscopic Profile of 3-Chloro-2-pyrazinamine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041553#spectroscopic-data-for-3-chloro-2-

pyrazinamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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